2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide is a complex organic compound that features a quinoxaline core substituted with a diethylamino group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoxaline ring is replaced by the diethylamino group.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic addition reaction, often using cyanogen bromide or a similar reagent.
Attachment of the Phenethylacetamide Moiety: The final step involves the coupling of the quinoxaline derivative with phenethylacetamide, which can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure may be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving quinoxaline derivatives.
Mechanism of Action
The mechanism of action of 2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and the diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-hexylacetamide: Similar structure but with a hexyl group instead of a phenethyl group.
2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a phenethyl group.
Uniqueness
2-cyano-2-(3-(diethylamino)quinoxalin-2-yl)-N-phenethylacetamide is unique due to the presence of the phenethyl group, which can influence its lipophilicity and binding interactions. This structural variation can lead to differences in biological activity and physicochemical properties compared to its analogs.
Properties
IUPAC Name |
2-cyano-2-[3-(diethylamino)quinoxalin-2-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-3-28(4-2)22-21(26-19-12-8-9-13-20(19)27-22)18(16-24)23(29)25-15-14-17-10-6-5-7-11-17/h5-13,18H,3-4,14-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGXVBKISZCSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2N=C1C(C#N)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.